N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGFBHDZCYVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[3,4-d]Pyrimidin-4-One Core Synthesis
The core structure is typically assembled through Knorr-type cyclocondensation (Fig. 1):
- Hydrazine intermediate preparation :
Mechanistic insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of cyanoacetate, followed by intramolecular cyclization.
3-Chlorophenyl Group Introduction
Position-selective arylation employs Buchwald-Hartwig amination or Ullmann coupling :
- Optimized conditions :
- 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 eq)
- 3-Chlorophenylboronic acid (1.2 eq)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2 eq) in DMF/H₂O (4:1)
- 90°C, 12 hr under N₂
Yield enhancement strategy : Microwave-assisted synthesis reduces reaction time to 2 hr with 68% yield.
Acetamide Functionalization
The final step involves Schotten-Baumann acylation :
Reaction setup :
- 5-Amino intermediate (1 eq) in anhydrous DCM
- Acetyl chloride (1.5 eq) added dropwise at 0°C
- Triethylamine (2 eq) as base
Workup :
- Stir 4 hr at room temperature
- Wash with 5% HCl (removes excess acetyl chloride)
- Dry over Na₂SO₄, evaporate under vacuum
Critical purity control : Recrystallization from ethanol/water (7:3) achieves >98% HPLC purity.
Industrial-Scale Production Considerations
Table 2 compares laboratory vs. industrial parameters:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor type | Round-bottom flask | Continuous flow reactor |
| Temperature control | Oil bath | Jacketed reactor with PID |
| Mixing | Magnetic stirrer | High-shear impeller |
| Yield optimization | Manual monitoring | PAT (Process Analytical Tech.) |
| Cost driver | Catalyst loading | Solvent recycling efficiency |
Key scalability challenges :
- Exothermic nature of acetylation requires precise thermal management
- Palladium catalyst recovery critical for economic viability
Analytical Characterization
Spectroscopic benchmarks :
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.62 (m, 4H, Ar-H), 2.15 (s, 3H, COCH₃)
- IR (KBr): 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine)
- HRMS : m/z calcd for C₁₄H₁₂ClN₅O₂ [M+H]⁺ 326.0705, found 326.0702
Chromatographic methods :
- HPLC: C18 column, 0.1% TFA/ACN gradient (30→70% in 15 min), tᵣ = 8.2 min
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s antimicrobial properties make it a candidate for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves the inhibition of specific protein kinases, such as CDK2. By binding to the active site of these kinases, the compound disrupts the phosphorylation process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial protein kinases, which are essential for bacterial growth and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Pyrazolo-pyrimidinone derivatives differ primarily in substituent patterns on the heterocyclic core and the acetamide side chain. Key analogs include:
Key Observations:
- The 3-chlorophenyl group in the target compound may improve target binding via hydrophobic/halogen interactions compared to phenyl-substituted analogs .
Physicochemical Properties
Key Observations:
- The fluorophenyl-chromenone analog’s high melting point suggests strong crystalline packing due to planar chromenone and fluorophenyl groups .
- Nitro groups (e.g., in ) reduce solubility but may enhance electron-withdrawing effects for reactivity.
Pharmacological Implications
Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors and antitumor agents . Structural variations influence activity:
- 3-Chlorophenyl vs. Phenyl : Chlorine’s electronegativity may enhance binding to ATP pockets in kinases.
- Acetamide vs. N-Methylacetamide : Methylation could reduce metabolic degradation but may alter target engagement.
- Chromenone Hybrids: Extended aromatic systems (e.g., ) might improve DNA intercalation or topoisomerase inhibition.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with a chlorophenyl substituent. This unique combination may enhance its lipophilicity and binding affinity to biological targets. The molecular formula is with a molecular weight of approximately 354.81 g/mol.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:
- EGFR Inhibition : Some derivatives have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs), which play a crucial role in cancer cell proliferation. For instance, derivatives similar to this compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values in the low micromolar range .
- Apoptotic Induction : Certain studies have revealed that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| This compound | EGFR Inhibitor | Not specified | Potential for further development |
| Similar Derivative | Anti-proliferative | 8.21 (A549), 19.56 (HCT-116) | Effective against mutant EGFR |
| Compound 12b | Apoptotic Inducer | 0.016 (EGFR WT), 0.236 (EGFR T790M) | High potency in inducing cell death |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The most potent compound showed an IC50 value of 8.21 µM against A549 cells and demonstrated significant kinase inhibitory activity against wild-type EGFR .
- Molecular Docking Studies : Docking studies have suggested strong interactions between these compounds and their target proteins, indicating that structural modifications can enhance binding affinity and selectivity for specific receptors .
- Cytotoxicity Assessments : Cytotoxicity tests on human embryonic kidney cells showed that several derivatives were non-toxic at effective concentrations, suggesting a favorable therapeutic index for potential clinical applications .
Q & A
Q. What are the standard synthetic routes for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with chlorophenyl-substituted acyl chlorides. Key steps include:
Precursor preparation : Reacting 3-chlorobenzoyl chloride with 5-amino-pyrazole derivatives in the presence of a base (e.g., triethylamine) to form intermediates.
Cyclization : Using polar aprotic solvents (e.g., DMF) at 80–100°C to promote ring closure.
Acetamide introduction : Coupling the core with acetyl chloride derivatives under anhydrous conditions.
Optimization focuses on solvent choice (DMF vs. THF), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for acyl chloride:amine) to maximize yield (>70%) and purity (HPLC >95%) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires a combination of:
NMR Spectroscopy : H and C NMR to verify aromatic proton environments (δ 7.2–8.1 ppm for chlorophenyl) and carbonyl groups (δ 165–170 ppm).
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 356.08).
X-ray Crystallography : For resolving regioisomeric ambiguities in the pyrazolo-pyrimidine core .
Q. What is the significance of the pyrazolo[3,4-d]pyrimidine core in medicinal chemistry?
- Methodological Answer : The core acts as a bioisostere for purine nucleotides, enabling interactions with ATP-binding pockets in kinases and other enzymes. Its planar structure facilitates π-π stacking with aromatic residues in target proteins (e.g., tyrosine kinases), while nitrogen atoms participate in hydrogen bonding. This scaffold is associated with anticancer, antiviral, and anti-inflammatory activities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
- Methodological Answer : SAR strategies include:
Substituent variation : Replacing the 3-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to modulate binding affinity.
Side-chain modifications : Introducing alkyl or aryl groups on the acetamide moiety to enhance hydrophobic interactions.
Activity assays : Testing kinase inhibition (IC) against panels (e.g., EGFR, VEGFR) using fluorescence-based assays.
Example: A 4-trifluoromethoxy substituent increased selectivity for VEGFR2 by 15-fold compared to the parent compound .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?
- Methodological Answer : Contradictions arise from differences in:
Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays alter inhibition profiles.
Cell lines : Sensitivity of HeLa (cervical cancer) vs. HepG2 (liver cancer) cells to apoptosis induction.
Docking studies : Use AutoDock Vina to compare binding poses in distinct targets (e.g., viral proteases vs. human kinases).
Systematic cross-validation using orthogonal assays (e.g., SPR for binding kinetics) clarifies mechanistic priorities .
Q. How can researchers address metabolic instability in vivo while retaining target affinity?
- Methodological Answer : Strategies include:
Prodrug design : Masking the acetamide group with ester linkages (e.g., ethyl ester prodrugs) to improve oral bioavailability.
Isotopic labeling : Incorporating deuterium at metabolically labile sites (e.g., C-H bonds adjacent to the pyrimidine ring) to slow hepatic clearance.
In vitro assays : Microsomal stability tests (human liver microsomes) to identify vulnerable sites for modification .
Q. What methods differentiate regioisomeric byproducts during synthesis?
- Methodological Answer : Regioisomers (e.g., N1 vs. N2 substitution on pyrazole) are distinguished via:
2D NMR : NOESY correlations to confirm spatial proximity of substituents.
Crystallography : Resolving the dihedral angle between the pyrazole and pyrimidine rings.
Chromatography : UPLC-MS with chiral columns to separate enantiomers (if applicable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
